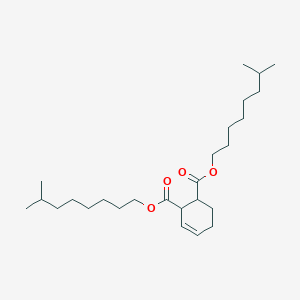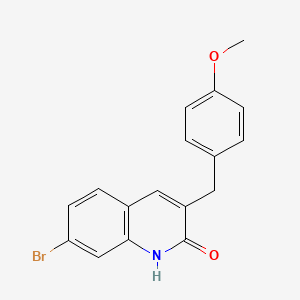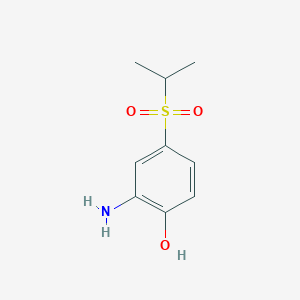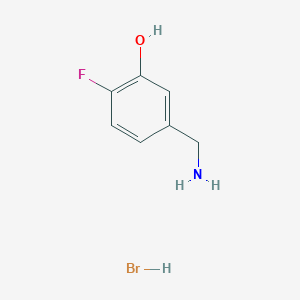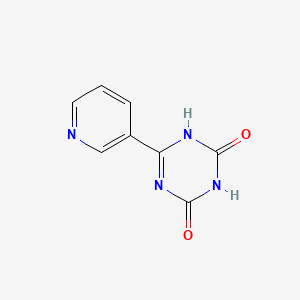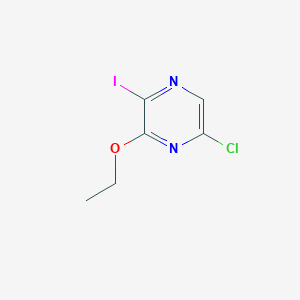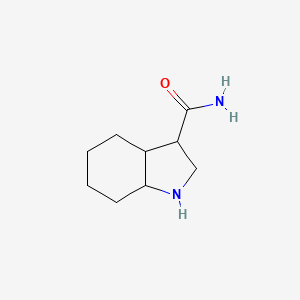![molecular formula C22H28N4O2 B13145783 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]- CAS No. 123296-26-4](/img/structure/B13145783.png)
9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of two 4-aminobutyl groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracene-9,10-dione derivatives .
Applications De Recherche Scientifique
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and its ability to interact with DNA and proteins.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione involves its interaction with cellular components such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: A well-known anthracene-9,10-dione derivative used in cancer therapy.
Ametantrone: Another anthracene-9,10-dione derivative with anticancer properties.
Anthraquinone: The parent compound of many anthracene-9,10-dione derivatives, widely used in dye production.
Uniqueness
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a valuable compound for research in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
123296-26-4 |
|---|---|
Formule moléculaire |
C22H28N4O2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1,5-bis(4-aminobutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O2/c23-11-1-3-13-25-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)26-14-4-2-12-24/h5-10,25-26H,1-4,11-14,23-24H2 |
Clé InChI |
CSNIVFSAZYBKMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NCCCCN)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
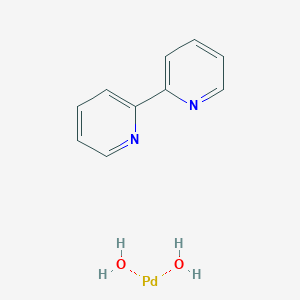
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
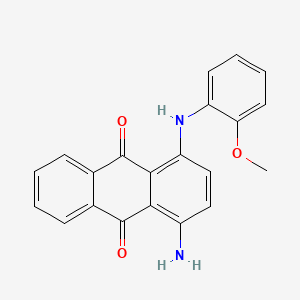
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
